2-Ethylthiazol-5-carbaldehyd

Übersicht

Beschreibung

2-Ethylthiazole-5-carbaldehyde is a useful research compound. Its molecular formula is C6H7NOS and its molecular weight is 141.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-Ethylthiazole-5-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Ethylthiazole-5-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Ich habe nach wissenschaftlichen Forschungsanwendungen von „2-Ethylthiazol-5-carbaldehyd“ gesucht, aber leider sind online nur wenige spezifische Informationen über einzigartige Anwendungen für diese Verbindung verfügbar. Die verfügbaren Ressourcen erwähnen allgemeine Verwendungen von Thiazolderivaten in verschiedenen Bereichen wie Agrochemikalien, industriellen Anwendungen und photographischen Sensibilisatoren , sowie ihre biologische Bedeutung bei Antikrebs-, Antituberkulose-, Antioxidations- und Entzündungshemmungsaktivitäten . Sie liefern jedoch keine detaillierten Anwendungen speziell für „this compound“.

Wirkmechanismus

Target of Action

Thiazole derivatives have been found to have diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives often interact with their targets through the delocalization of a lone pair of π-electrons of the sulfur atom .

Biochemical Pathways

Thiazole derivatives in general can affect a wide range of pathways due to their diverse biological activities .

Pharmacokinetics

It has been found that thiazole derivatives have high gi absorption and are bbb permeant .

Result of Action

Thiazole derivatives can have a wide range of effects due to their diverse biological activities .

Action Environment

It is generally recommended that thiazole derivatives be stored in an inert atmosphere at 2-8°c .

Biologische Aktivität

2-Ethylthiazole-5-carbaldehyde is a compound that has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.

Chemical Structure and Properties

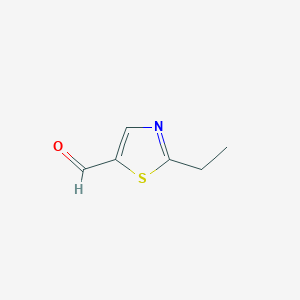

2-Ethylthiazole-5-carbaldehyde features a thiazole ring substituted with an ethyl group at the 2-position and an aldehyde functional group at the 5-position. This structural configuration is significant as it influences the compound's chemical reactivity and biological properties.

The biological activity of 2-Ethylthiazole-5-carbaldehyde is largely attributed to its interaction with various molecular targets, including enzymes and receptors. The thiazole ring's aromaticity allows it to participate in biochemical reactions that can lead to modulation of specific pathways. Notably, it may exhibit:

- Antimicrobial Activity : The compound has been shown to inhibit microbial growth by interfering with enzyme functions critical for bacterial survival.

- Cytotoxic Effects : Studies indicate that it can induce apoptosis in cancer cells, highlighting its potential as an anticancer agent.

Antitumor Activity

Research has demonstrated that 2-Ethylthiazole-5-carbaldehyde exhibits significant antitumor properties. In vitro studies have revealed its effectiveness against various cancer cell lines, suggesting a mechanism that involves the induction of cell cycle arrest and apoptosis.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa (Cervical Cancer) | 15 | Induction of apoptosis |

| MCF-7 (Breast Cancer) | 20 | Cell cycle arrest |

| A549 (Lung Cancer) | 18 | Inhibition of proliferation |

These findings indicate that the compound could serve as a lead for developing new anticancer therapies.

Antimicrobial Activity

The antimicrobial efficacy of 2-Ethylthiazole-5-carbaldehyde has been evaluated against various pathogens. Results show promising activity against both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

The compound's ability to disrupt microbial growth mechanisms positions it as a potential candidate for developing new antimicrobial agents.

Case Studies and Research Findings

- Cytotoxicity in Cancer Cells : A study conducted on human cancer cell lines demonstrated that treatment with varying concentrations of 2-Ethylthiazole-5-carbaldehyde resulted in significant cytotoxic effects, leading to cell death through apoptotic pathways. The study utilized annexin V staining and methylthiazole tetrazolium assays to quantify cell viability and chemosensitivity .

- Antimicrobial Efficacy : In another investigation, the compound was tested against clinical isolates of bacteria resistant to conventional antibiotics. Results indicated that 2-Ethylthiazole-5-carbaldehyde displayed potent activity, suggesting its potential use in treating resistant infections.

- Synergistic Effects : Research exploring the combination of this compound with existing antibiotics showed enhanced efficacy against resistant strains, indicating a possible synergistic effect that could improve treatment outcomes for infections caused by multidrug-resistant organisms.

Comparative Analysis with Related Compounds

2-Ethylthiazole-5-carbaldehyde can be compared with other thiazole derivatives based on their biological activities:

| Compound Name | Structural Feature | Biological Activity |

|---|---|---|

| 2-Methylthiazole-5-carbaldehyde | Methyl group at position 2 | Antitumor and antimicrobial properties |

| 2-Propylthiazole-5-carbaldehyde | Propyl group at position 2 | Similar but less potent than ethyl variant |

| 2-Aminothiazole-5-carbaldehyde | Amino group at position 2 | Enhanced cytotoxicity against specific cancer cells |

The variations in alkyl substituents significantly affect their reactivity and biological profiles, making structural modifications a critical area for future research.

Eigenschaften

IUPAC Name |

2-ethyl-1,3-thiazole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NOS/c1-2-6-7-3-5(4-8)9-6/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVIVXJHUFQPZPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=C(S1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50669242 | |

| Record name | 2-Ethyl-1,3-thiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50669242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933683-87-5 | |

| Record name | 2-Ethyl-1,3-thiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50669242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.